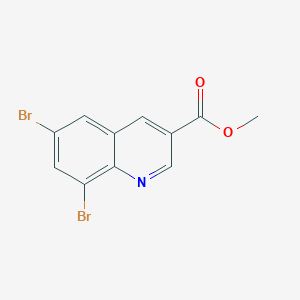![molecular formula C39H44N4O12S3 B13717585 7,7,9,17,19,19-hexamethyl-13-[2-[methyl(2-sulfoethyl)carbamoyl]-4-(prop-2-ynylcarbamoyl)phenyl]-22-sulfo-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaene-4-sulfonate](/img/structure/B13717585.png)
7,7,9,17,19,19-hexamethyl-13-[2-[methyl(2-sulfoethyl)carbamoyl]-4-(prop-2-ynylcarbamoyl)phenyl]-22-sulfo-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaene-4-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “7,7,9,17,19,19-hexamethyl-13-[2-[methyl(2-sulfoethyl)carbamoyl]-4-(prop-2-ynylcarbamoyl)phenyl]-22-sulfo-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaene-4-sulfonate” is a highly complex organic molecule. Compounds of this nature are often synthesized for specific applications in scientific research, medicine, or industrial processes. The unique structure of this compound suggests it may have specialized functions or properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each requiring precise conditions and reagents. The synthetic route would likely include:
Formation of the core structure: This could involve cyclization reactions to form the pentacyclic framework.
Functional group modifications: Introduction of sulfo, carbamoyl, and other functional groups through substitution reactions.
Final assembly: Coupling reactions to attach the various functionalized segments together.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route for scalability. This might involve:
Catalysis: Using catalysts to increase reaction efficiency.
Purification: Techniques such as chromatography to isolate the desired product.
Quality control: Ensuring the final product meets purity and structural specifications.
化学反応の分析
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation and Reduction: Modifying the oxidation state of certain atoms within the molecule.
Substitution: Replacing one functional group with another.
Hydrolysis: Breaking down the compound in the presence of water.
Common Reagents and Conditions
Common reagents might include:
Oxidizing agents: Such as potassium permanganate.
Reducing agents: Such as lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in specific reactions.
Biology
In biological research, it might be used to study interactions with proteins or other biomolecules.
Medicine
In medicine, the compound could have potential as a drug candidate, particularly if it exhibits unique biological activity.
Industry
Industrial applications might include use as a catalyst, a material for specialized coatings, or in the production of other chemicals.
作用機序
The mechanism of action would depend on the specific application. For example:
Molecular Targets: The compound might interact with specific enzymes or receptors.
Pathways Involved: It could modulate signaling pathways or metabolic processes.
類似化合物との比較
Similar Compounds
Similar compounds might include other complex organic molecules with multiple functional groups and a pentacyclic structure.
Uniqueness
The uniqueness of this compound could lie in its specific functional groups and their arrangement, which might confer unique properties or reactivity.
特性
分子式 |
C39H44N4O12S3 |
|---|---|
分子量 |
857.0 g/mol |
IUPAC名 |
7,7,9,17,19,19-hexamethyl-13-[2-[methyl(2-sulfoethyl)carbamoyl]-4-(prop-2-ynylcarbamoyl)phenyl]-22-sulfo-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaene-4-sulfonate |
InChI |
InChI=1S/C39H44N4O12S3/c1-9-12-40-36(44)22-10-11-23(26(15-22)37(45)43(8)13-14-56(46,47)48)29-27-16-24-20(2)18-38(4,5)41-30(24)34(57(49,50)51)32(27)55-33-28(29)17-25-21(3)19-39(6,7)42-31(25)35(33)58(52,53)54/h1,10-11,15-17,20-21,41H,12-14,18-19H2,2-8H3,(H,40,44)(H,46,47,48)(H,49,50,51)(H,52,53,54) |
InChIキー |
OGQQNIVELWPXME-UHFFFAOYSA-N |
正規SMILES |
CC1CC(NC2=C(C3=C(C=C12)C(=C4C=C5C(CC([NH+]=C5C(=C4O3)S(=O)(=O)O)(C)C)C)C6=C(C=C(C=C6)C(=O)NCC#C)C(=O)N(C)CCS(=O)(=O)O)S(=O)(=O)[O-])(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


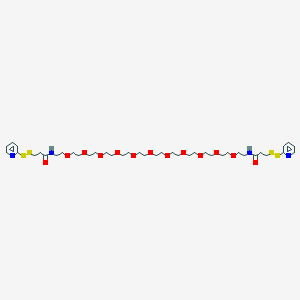
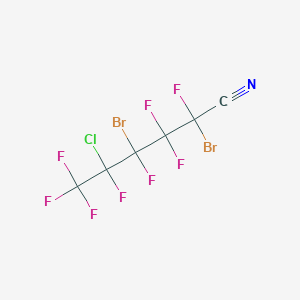

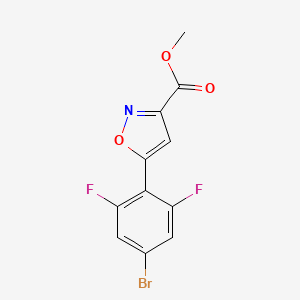
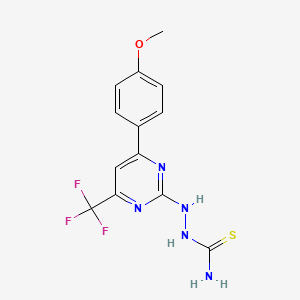
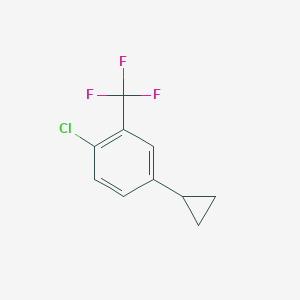
![1-Propanaminium, N,N,N-trimethyl-2,3-bis[(1-oxohexadecyl)oxy]-](/img/structure/B13717543.png)
![[[2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetyl]amino]azanium;chloride](/img/structure/B13717564.png)
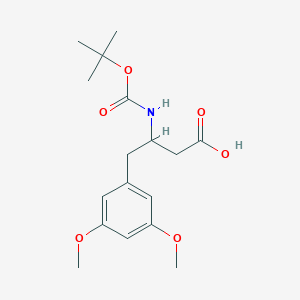
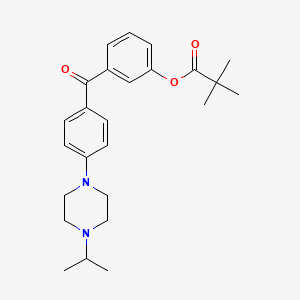
![7-Amino-5-(methylthio)-2-(2-thiazolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine](/img/structure/B13717590.png)
![3-[4-(2-Aminoethyl)-1-piperazinyl]phenol](/img/structure/B13717591.png)
![2-[(4-Benzoylbenzoyl)amino]-3-methylsulfonylsulfanylpropanoic acid](/img/structure/B13717599.png)
